molecular formula C15H20N4OS2 B11474316 4-(1,2-benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide

4-(1,2-benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide

Cat. No.: B11474316
M. Wt: 336.5 g/mol
InChI Key: SDOFNUYVXRZYMS-UHFFFAOYSA-N
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Description

4-(1,2-Benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide typically involves the reaction of 1,2-benzothiazole with piperazine derivatives under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems and continuous flow processes can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,2-benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide is used as a building block for the synthesis of more complex molecules

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or antiviral properties. Researchers study its interactions with biological systems to understand its potential therapeutic uses.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(1,2-benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2-Benzothiazol-3-yl)piperazine-1-carbothioamide
  • N-(2-Methoxyethyl)piperazine-1-carbothioamide
  • 1,2-Benzothiazole derivatives

Uniqueness

4-(1,2-Benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20N4OS2

Molecular Weight

336.5 g/mol

IUPAC Name

4-(1,2-benzothiazol-3-yl)-N-(2-methoxyethyl)piperazine-1-carbothioamide

InChI

InChI=1S/C15H20N4OS2/c1-20-11-6-16-15(21)19-9-7-18(8-10-19)14-12-4-2-3-5-13(12)22-17-14/h2-5H,6-11H2,1H3,(H,16,21)

InChI Key

SDOFNUYVXRZYMS-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)N1CCN(CC1)C2=NSC3=CC=CC=C32

Origin of Product

United States

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